molecular formula C20H17ClO5 B3475156 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3475156
M. Wt: 372.8 g/mol
InChI Key: ZUEGGRXKNBGIMW-UHFFFAOYSA-N
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Description

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with various functional groups, including a chlorinated benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, which can be achieved by reacting catechol with disubstituted halomethanes . The chromenone core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and chromenone-based molecules, such as:

Uniqueness

What sets 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-10-11(2)20(22)26-19-12(3)16(5-4-14(10)19)23-8-13-6-17-18(7-15(13)21)25-9-24-17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGGRXKNBGIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC4=C(C=C3Cl)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE

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